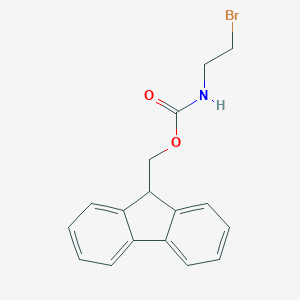

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

説明

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIPNIOJNLDDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374672 | |

| Record name | 2-(Fmoc-amino)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340187-12-4 | |

| Record name | 2-(Fmoc-amino)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 340187-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

2-(Fmoc-amino)ethyl bromide, also known as (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate or 9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate, is primarily used as a reagent in the synthesis of peptides. The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis.

Mode of Action

The compound acts as a protecting group for the amino group during peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. The Fmoc group’s beneficial attributes allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity

Result of Action

The primary result of the action of 2-(Fmoc-amino)ethyl bromide is the protection of the amino group during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions

Action Environment

The efficacy and stability of 2-(Fmoc-amino)ethyl bromide are influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions. Other environmental factors, such as temperature and solvent, can also influence its stability and efficacy.

生物活性

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, also known as 2-(Fmoc-amino)ethyl bromide, is a synthetic compound with significant applications in peptide synthesis and potential biological activities. Its molecular formula is , with a molecular weight of approximately 346.2 g/mol. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The primary biological role of this compound is as a protecting group for amino acids during peptide synthesis. This compound allows for the selective protection of the amino group, thus facilitating the formation of complex peptides without undesired side reactions.

Key Mechanisms:

- Protection of Amino Groups : The Fmoc (fluorenylmethyloxycarbonyl) group effectively shields amino groups from reactions during synthesis.

- Stability and Reactivity : The compound is stable under acidic conditions but can be deprotected under basic conditions, allowing for subsequent reactions to occur once the desired peptide structure is achieved .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable in acidic environments, making it suitable for various synthetic applications. However, its removal from the amino group occurs under basic conditions, which is critical for the finalization of peptide structures.

Antimicrobial Properties

Recent studies on related fluorene derivatives have highlighted their potential antimicrobial activities. For instance, compounds derived from fluorene structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in these derivatives has been linked to enhanced antimicrobial activity .

Anticancer Potential

The fluorenyl moiety has been associated with anticancer properties. Research indicates that similar compounds exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar bioactivity. The mechanism may involve interaction with cellular pathways that regulate apoptosis and cell proliferation .

Case Studies

-

Synthesis and Evaluation of Fluorene Derivatives :

A study focused on synthesizing new O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their antimicrobial activity against both planktonic and biofilm states of bacteria. The results indicated that structural modifications significantly influenced the biological activity . -

Peptide Synthesis Applications :

In a practical application, this compound was utilized in the synthesis of complex peptides that showed enhanced stability and bioactivity compared to those synthesized without protective groups .

Comparative Analysis

The following table summarizes key characteristics and biological activities associated with this compound compared to other similar compounds:

| Compound Name | Molecular Weight | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 346.2 g/mol | Antimicrobial, Anticancer | Protects amino groups during synthesis |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Varies | Antimicrobial | Targeting bacterial cell membranes |

| Benzyl (2-bromoethyl)carbamate | Varies | Anticancer | Induces apoptosis in cancer cells |

科学的研究の応用

Peptide Synthesis

Role as a Protecting Group

Fmoc-2-bromoethyl carbamate is primarily utilized as a protecting group for amino groups during peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group facilitates the selective protection of amino acids, allowing for the sequential addition of amino acids without undesired reactions.

Synthesis of Complex Peptides

Fmoc-2-bromoethyl carbamate is instrumental in synthesizing complex peptides that require multiple functional groups to be protected simultaneously. This capability allows chemists to create peptides with diverse functionalities, which can be critical for drug development and biological research.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Fmoc-2-bromoethyl carbamate in synthesizing a bioactive peptide that exhibited anti-cancer properties. The peptide was synthesized using standard Fmoc-based solid-phase peptide synthesis techniques, showcasing the compound's effectiveness in producing high-purity peptides suitable for biological testing.

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its ability to facilitate the synthesis of compounds with therapeutic properties.

Example: Drug Development

In drug development processes, Fmoc-2-bromoethyl carbamate has been used to synthesize peptide-based drugs targeting specific diseases, such as cancer and metabolic disorders. Its role in providing stability and selectivity during synthesis contributes significantly to the efficacy of these therapeutic agents.

Biochemical Research

In biochemical research, this compound serves as a valuable reagent for studying protein interactions and enzyme activities. By incorporating Fmoc-protected amino acids into proteins, researchers can investigate the effects of modifications on protein function and stability.

Application in Enzyme Studies

Researchers have utilized Fmoc-2-bromoethyl carbamate to synthesize modified substrates that help elucidate enzyme mechanisms and kinetics. Such studies provide insights into fundamental biochemical processes and aid in designing enzyme inhibitors.

Material Science

Beyond biological applications, Fmoc-2-bromoethyl carbamate has been explored in material science for developing functionalized polymers and nanomaterials.

Example: Polymer Synthesis

The compound's reactivity has been harnessed to create polymeric materials with specific functionalities, which are useful in various applications ranging from drug delivery systems to biosensors.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of Fmoc-(2-bromoethyl)carbamate, emphasizing differences in substituents, reactivity, and applications:

Spectroscopic Data and Purity

- NMR :

- Purity : Most Fmoc derivatives are ≥95% pure (HPLC), as seen in and .

準備方法

Core Synthesis via Carbamate Formation

The primary route for synthesizing (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate involves a two-step process: fluorenylmethanol preparation followed by bromoethyl carbamate formation .

Step 1: Fluorenylmethanol Preparation

The fluorenyl group is introduced via fluorenylmethanol, typically synthesized by reducing 9-fluorenecarboxylic acid or through Grignard reactions involving fluorene derivatives. This step ensures the stability of the aromatic system, which is crucial for subsequent reactions.

Step 2: Bromoethyl Carbamate Formation

The carbamate moiety is introduced by reacting fluorenylmethanol with 2-bromoethyl isocyanate or its derivatives. This reaction proceeds via nucleophilic attack of the alcohol on the isocyanate carbonyl, forming a carbamate linkage. The bromoethyl side chain is incorporated to enhance electrophilicity, facilitating downstream alkylation reactions.

Alternative Route Using FMOC-Suc and 2-(Methylamino)ethanol

A high-yield alternative method employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (FMOC-Suc) and 2-(methylamino)ethanol in dichloromethane.

Procedure:

-

Reaction Setup: Dissolve FMOC-Suc (33.74 g, 100 mmol) in dichloromethane (100 mL).

-

Nucleophilic Addition: Add 2-(methylamino)ethanol (8.25 mL, 105 mmol) under ice cooling to mitigate exothermic effects.

-

Agitation: Stir the mixture overnight at room temperature to ensure complete conversion.

-

Workup: Wash with water to remove succinimide byproducts, concentrate under reduced pressure, and purify via medium-pressure chromatography (ethyl acetate/hexane gradient).

Yield: This method achieves a 97% yield (28.72 g product), attributed to the stability of FMOC-Suc and the efficiency of the nucleophilic substitution.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane is preferred for its low polarity, which stabilizes the intermediate carbocation formed during carbamate linkage. Reactions conducted at 0–20°C prevent thermal degradation of the bromoethyl group.

Purification Techniques

Medium-pressure chromatography with ethyl acetate/hexane gradients (1:1 → 1:0) is essential for separating the target compound from unreacted FMOC-Suc and succinimide byproducts. This method ensures a purity of ≥95%, as confirmed by HPLC analysis.

Comparative Analysis of Synthesis Methods

The following table contrasts key parameters of the two primary synthesis routes:

The FMOC-Suc route offers superior yield and purity, making it the preferred industrial-scale method. However, the carbamate formation route remains valuable for laboratories lacking specialized reagents.

Challenges and Mitigation Strategies

Byproduct Formation

Succinimide Byproducts: Generated in the FMOC-Suc route, these are removed via aqueous washes. Increasing the water-to-organic phase ratio (2:1) enhances partitioning efficiency.

Oligomerization: The bromoethyl group may undergo unintended polymerization. Adding radical inhibitors like hydroquinone (0.1–0.5 wt%) suppresses this side reaction.

Scalability Issues

Large-scale syntheses face heat dissipation challenges. Implementing jacketed reactors with precise temperature control (±1°C) ensures consistent product quality.

Recent Advances in Synthesis

Q & A

Basic Question

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves should be inspected for integrity before use and removed using proper techniques to avoid surface contact .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of dust or vapors. Use local exhaust ventilation if handling large quantities .

- Exposure Control : Avoid skin contact; wash hands thoroughly after handling. In case of eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in a dry, cool environment away from oxidizing agents and moisture. Use airtight containers to prevent degradation .

What is the standard synthetic route for this compound?

Basic Question

- Methodological Answer :

The compound is typically synthesized via amide coupling or carbamate formation . A general procedure involves:- Activation : React 9-fluorenylmethoxycarbonyl (Fmoc) chloride with 2-bromoethylamine in anhydrous dichloromethane (DCM) under nitrogen.

- Coupling : Add a coupling agent (e.g., EDCl or DCC) to facilitate carbamate bond formation.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Data :

How can researchers optimize reaction yields and minimize byproducts?

Advanced Question

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 85% yield achieved for analogous carbamates under 100 W, 80°C) .

- Stoichiometric Control : Use a 1.2:1 molar ratio of Fmoc chloride to 2-bromoethylamine to ensure complete conversion .

- Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis side reactions.

- Byproduct Mitigation : Add molecular sieves to absorb moisture or use scavengers like triethylamine to neutralize HCl byproducts .

What advanced techniques confirm the structural integrity of this compound?

Advanced Question

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Compare calculated ([M+Na]⁺ = theoretical m/z) and observed values (e.g., Δ < 0.02 Da) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (applied to related Fmoc derivatives) .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for Fmoc aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .

How should researchers manage stability and storage challenges?

Basic Question

- Methodological Answer :

- Stability : The compound is sensitive to light, moisture, and elevated temperatures. Decomposition occurs above 100°C, releasing HBr gas .

- Storage : Store in amber glass vials under argon at –20°C. Monitor purity via HPLC every 3 months .

- Decomposition Products : Include 9-fluorenone and bromoethane, identified via GC-MS .

What strategies resolve contradictions in spectral data interpretation?

Advanced Question

- Methodological Answer :

- Triangulation : Cross-validate NMR, MS, and IR data. For example, discrepancies in carbonyl signals may arise from solvent polarity; use deuterated DMSO for consistent ¹³C NMR .

- High-Resolution MS : Resolve isobaric interferences (e.g., distinguishing [M+H]⁺ from adducts) .

- Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew NMR results .

How can trace impurities be quantified in this compound?

Advanced Question

- Methodological Answer :

- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) with UV detection at 265 nm. Limit of quantification (LOQ): 0.1% .

- GC-MS : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .

- Data Validation : Perform spike-and-recovery experiments to confirm accuracy (±5%) .

What reactivity patterns are expected from the bromoethyl group?

Advanced Question

- Methodological Answer :

How to scale up synthesis while maintaining purity?

Advanced Question

- Methodological Answer :

- Process Optimization : Use continuous flow reactors for consistent mixing and temperature control.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

- Crystallization : Recrystallize from ethanol/water (7:3) to remove polymeric impurities .

What are the environmental exposure controls for this compound?

Basic Question

- Methodological Answer :

- Waste Disposal : Collect organic waste in halogen-resistant containers. Incinerate at >1000°C to prevent HBr emissions .

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

- Ecotoxicity : Avoid aqueous discharge; LC50 (Daphnia magna) is <1 mg/L, indicating high toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。